N-(1-methyl-1H-indol-5-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methyl-1H-indol-5-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a complex organic compound featuring an indole and pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-1H-indol-5-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and pyrrole intermediates, followed by their coupling under specific conditions. For instance, the indole derivative can be synthesized via a Fischer indole synthesis, while the pyrrole derivative can be obtained through a Paal-Knorr synthesis. The final coupling step often involves amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-1H-indol-5-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole and pyrrole rings can be oxidized using reagents like mCPBA (meta-chloroperoxybenzoic acid).
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the aromatic rings using reagents like bromine or chlorine under controlled conditions.
Common Reagents and Conditions
Oxidation: mCPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Halogens (Br2, Cl2) in acetic acid or other suitable solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives.
Scientific Research Applications
N-(1-methyl-1H-indol-5-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductive polymers.
Mechanism of Action
The mechanism of action of N-(1-methyl-1H-indol-5-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-methyl-1H-indol-3-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide
- N-(1-methyl-1H-indol-5-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-3-yl]acetamide
Uniqueness
N-(1-methyl-1H-indol-5-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both indole and pyrrole moieties in the same molecule provides a versatile scaffold for further functionalization and study.
Properties
Molecular Formula |
C20H23N3O2 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-(1-methylindol-5-yl)-2-(4-pyrrol-1-yloxan-4-yl)acetamide |
InChI |
InChI=1S/C20H23N3O2/c1-22-11-6-16-14-17(4-5-18(16)22)21-19(24)15-20(7-12-25-13-8-20)23-9-2-3-10-23/h2-6,9-11,14H,7-8,12-13,15H2,1H3,(H,21,24) |
InChI Key |
XGZQWKFJPMTABY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)NC(=O)CC3(CCOCC3)N4C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.